(5-Fluorothiophen-2-yl)boronic acid
Description
Significance of Organoboron Compounds in Synthetic Chemistry
Organoboron compounds, particularly boronic acids, are a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com Their stability, low toxicity, and versatile reactivity make them indispensable reagents for constructing complex molecular architectures. fiveable.me A key feature of organoboron compounds is their participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comyoutube.com This Nobel Prize-winning reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the creation of new organic molecules. fiveable.me The byproducts of these reactions are often environmentally benign, adding to their appeal in green chemistry.
Boronic acids are generally stable solids that are easy to handle and can be used in a variety of reaction conditions, tolerating a wide range of functional groups. numberanalytics.comnumberanalytics.com This compatibility allows for their use in the later stages of a synthetic sequence, a crucial advantage in the total synthesis of complex natural products and pharmaceuticals. numberanalytics.comnih.gov The versatility of organoboron compounds extends beyond cross-coupling reactions to include applications in asymmetric synthesis, acid catalysis, and multicomponent reactions.
Importance of Fluorinated Heterocycles in Molecular Design and Function
The introduction of fluorine atoms into heterocyclic compounds has a profound impact on their physicochemical properties. beilstein-journals.orgrsc.org Fluorine, being the most electronegative element, can alter a molecule's electronics, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.com The strategic incorporation of fluorine can lead to enhanced bioavailability and improved pharmacokinetic profiles of drug candidates. rsc.orgtandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. rsc.org
Heterocyclic compounds, rings containing atoms of at least two different elements, are ubiquitous in nature and form the scaffold of many bioactive molecules, including a vast number of approved drugs. tandfonline.com The combination of fluorine and a heterocyclic core, creating a fluorinated heterocycle, is a powerful strategy in medicinal chemistry for developing new therapeutic agents. beilstein-journals.orgtandfonline.com These compounds have found applications in various therapeutic areas, including oncology and infectious diseases. tandfonline.com
Positioning of (5-Fluorothiophen-2-yl)boronic Acid as a Key Synthetic Precursor
(5-Fluorothiophen-2-yl)boronic acid uniquely combines the advantageous features of both organoboron compounds and fluorinated heterocycles. The thiophene (B33073) ring is a common motif in many pharmaceuticals and materials. The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the thiophene ring. The boronic acid group at the 2-position serves as a versatile handle for introducing this fluorinated heterocyclic moiety into larger, more complex molecules via reactions like the Suzuki-Miyaura coupling. nih.govmdpi.com
This strategic combination makes (5-Fluorothiophen-2-yl)boronic acid a highly valuable building block for medicinal chemists and materials scientists. It provides a straightforward route to novel compounds with potentially improved biological activity, enhanced material properties, and desirable pharmacokinetic characteristics. The demand for such specialized building blocks is driven by the continuous need for innovation in drug discovery and materials science.
Properties and Synthesis of (5-Fluorothiophen-2-yl)boronic acid
The utility of (5-Fluorothiophen-2-yl)boronic acid as a synthetic precursor is underpinned by its distinct physicochemical properties and the established methods for its preparation.
Table 1: Physicochemical Properties of (5-Fluorothiophen-2-yl)boronic acid
| Property | Value |
| Molecular Formula | C₄H₄BFO₂S |
| Molecular Weight | 145.95 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 135-140 °C |
Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.
The synthesis of (5-Fluorothiophen-2-yl)boronic acid typically proceeds through a lithiation-boronation sequence. This common method for preparing boronic acids involves the deprotonation of an aromatic or heteroaromatic compound with a strong base, such as n-butyllithium, followed by quenching the resulting organolithium species with a boron electrophile, like trimethyl borate (B1201080). Subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid.
Table 2: Typical Synthesis of (5-Fluorothiophen-2-yl)boronic acid
| Step | Reagents and Conditions |
| Starting Material | 2-Fluorothiophene (B33856) |
| Lithiation | n-Butyllithium in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C) |
| Boronation | Trimethyl borate (B(OMe)₃) |
| Workup | Acidic aqueous solution (e.g., HCl) |
This synthetic route is generally efficient and provides good yields of the target compound, making (5-Fluorothiophen-2-yl)boronic acid readily accessible for research and development purposes.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (5-Fluorothiophen-2-yl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. nih.govmdpi.com This reaction allows for the formation of a new carbon-carbon bond between the thiophene ring of the boronic acid and a variety of aryl or heteroaryl halides or triflates.
A general scheme for the Suzuki-Miyaura coupling of (5-Fluorothiophen-2-yl)boronic acid is as follows:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
The versatility of the Suzuki-Miyaura reaction allows for the coupling of (5-Fluorothiophen-2-yl)boronic acid with a wide range of partners, leading to the synthesis of diverse and complex molecular structures.
Table 3: Examples of Suzuki-Miyaura Coupling Partners for (5-Fluorothiophen-2-yl)boronic acid
| Coupling Partner (R-X) | Resulting Product Class | Potential Applications |
| Aryl Bromides/Iodides | 2-Aryl-5-fluorothiophenes | Medicinal Chemistry, Organic Electronics |
| Heteroaryl Halides (e.g., bromopyridines) | 2-(Heteroaryl)-5-fluorothiophenes | Drug Discovery, Agrochemicals |
| Vinyl Halides | 2-Vinyl-5-fluorothiophenes | Polymer Science, Materials Science |
The resulting 2-substituted-5-fluorothiophene derivatives are valuable scaffolds in various fields. In medicinal chemistry, they can serve as core structures for the development of new therapeutic agents. In materials science, these compounds can be incorporated into organic polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can impart desirable properties such as improved stability and charge-transport characteristics to these materials.
Properties
Molecular Formula |
C4H4BFO2S |
|---|---|
Molecular Weight |
145.95 g/mol |
IUPAC Name |
(5-fluorothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
InChI Key |
BAHFOMKPBIKNCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)F)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluorothiophen 2 Yl Boronic Acid and Its Precursors
Direct Boronation Strategies for Fluorothiophene Systems
Direct C-H borylation has emerged as a powerful tool for the efficient synthesis of aryl and heteroaryl boronic acids. This approach avoids the need for pre-functionalized starting materials, such as halogenated thiophenes, thereby offering a more atom-economical route.
Iridium-catalyzed borylation is a prominent method for the direct functionalization of thiophene (B33073) rings. nih.gov While the direct borylation of 2-fluorothiophene (B33856) itself is not extensively detailed in readily available literature, the principles of iridium-catalyzed C-H activation on substituted thiophenes are well-established. These reactions typically employ an iridium catalyst, such as those derived from [Ir(μ-OMe)(COD)]2, in the presence of a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The regioselectivity of the borylation is a critical consideration. For 2-substituted thiophenes, borylation generally occurs with high selectivity at the 5-position, which is the desired outcome for the synthesis of (5-Fluorothiophen-2-yl)boronic acid. nih.gov
More recent advancements have introduced metal-free borylation techniques. For instance, the use of BBr₃ has been reported for the ortho-selective C-H borylation of certain aromatic systems, offering an alternative to precious metal catalysis. researchgate.netnih.gov The applicability of such methods to 2-fluorothiophene would depend on the electronic effects of the fluorine substituent and the specific reaction conditions.
Table 1: Comparison of Direct Boronation Strategies
| Method | Catalyst/Reagent | Borylating Agent | Key Features |
| Iridium-Catalyzed Borylation | Iridium complexes (e.g., [Ir(μ-OMe)(COD)]₂) | B₂pin₂ | High regioselectivity for the 5-position of 2-substituted thiophenes. nih.gov |
| Metal-Free Borylation | BBr₃ | BBr₃ | Avoids precious metals; regioselectivity is directing group dependent. researchgate.netnih.gov |
Indirect Synthesis Routes from Halogenated Thiophenes
Indirect routes to (5-Fluorothiophen-2-yl)boronic acid commence with a thiophene ring that has been pre-functionalized with a halogen atom, typically bromine or iodine, at the 2-position. This halogen then serves as a handle for the introduction of the boronic acid group.
Metal-Halogen Exchange Reactions
A classic and widely used method for the synthesis of boronic acids involves metal-halogen exchange followed by quenching with a boron electrophile. acsgcipr.org This process typically begins with the reaction of a 2-halo-5-fluorothiophene with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures to generate a lithiated thiophene intermediate. This highly reactive species is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the desired (5-Fluorothiophen-2-yl)boronic acid.
A variation of this method involves the use of Grignard reagents. Magnesium-halogen exchange, often facilitated by reagents like isopropylmagnesium chloride (i-PrMgCl), can be used to form the corresponding thiophenylmagnesium halide. harvard.edumdpi.com This Grignard reagent is then reacted with a borate ester in a similar fashion to the lithiation route. The choice between lithium-halogen and magnesium-halogen exchange can be influenced by the presence of other functional groups in the molecule and desired reaction conditions. harvard.edu
Palladium-Catalyzed Cross-Coupling for Boronic Ester Formation
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, provide a milder alternative to metal-halogen exchange. In this approach, a 2-halo-5-fluorothiophene is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. A typical catalyst system might involve a palladium source like Pd(dppf)Cl₂ and a base such as potassium acetate (B1210297). This reaction directly furnishes the pinacol (B44631) ester of (5-Fluorothiophen-2-yl)boronic acid, which can often be used directly in subsequent reactions or hydrolyzed to the free boronic acid if required.
Table 2: Common Precursors and Reagents for Indirect Synthesis
| Precursor | Method | Key Reagents | Intermediate |
| 2-Bromo-5-fluorothiophene | Lithium-Halogen Exchange | n-BuLi, Trialkyl borate | 2-Lithio-5-fluorothiophene |
| 2-Bromo-5-fluorothiophene | Magnesium-Halogen Exchange | i-PrMgCl, Trialkyl borate | 2-(Bromomagnesio)-5-fluorothiophene |
| 2-Bromo-5-fluorothiophene | Miyaura Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂ | (5-Fluorothiophen-2-yl)boronic acid pinacol ester |
Considerations for Scale-Up and Process Optimization in Academic Settings
When preparing (5-Fluorothiophen-2-yl)boronic acid on a larger scale within an academic laboratory, several factors must be considered to ensure safety, efficiency, and purity.
For metal-halogen exchange routes, the use of highly reactive and pyrophoric alkyllithium reagents necessitates strict anhydrous conditions and careful temperature control, often at cryogenic temperatures (e.g., -78 °C), which can be challenging to maintain on a larger scale. acsgcipr.org The exothermicity of the reaction also requires careful monitoring and controlled addition of reagents. acsgcipr.org Flow chemistry has been explored as a safer and more efficient alternative for conducting such reactions at scale, as it allows for better temperature control and the handling of potentially unstable intermediates.
Palladium-catalyzed methods are generally considered safer and more scalable. However, the cost of the palladium catalyst and ligands can be a significant factor. Optimizing catalyst loading and exploring possibilities for catalyst recycling are important considerations for cost-effectiveness. Purification to remove residual palladium is also crucial, especially if the product is intended for biological applications.
Regardless of the chosen route, purification of the final boronic acid can be challenging due to its tendency to undergo protodeboronation or form trimeric boroxine (B1236090) anhydrides. Isolation as the more stable pinacol ester can often mitigate these issues.
Synthesis of Structurally Related Analogs and Derivatives
The synthetic methodologies described for (5-Fluorothiophen-2-yl)boronic acid can be readily adapted to prepare a variety of structurally related analogs. By starting with different halogenated or substituted thiophenes, a diverse library of thiophene boronic acids can be generated.
For example, starting with 2-chlorothiophene (B1346680) or 2-iodothiophene (B115884) would allow for the synthesis of the corresponding chloro- or iodo-substituted thiophene boronic acids. Similarly, employing thiophenes with other functional groups at the 5-position, such as a methyl or methoxy (B1213986) group, would yield analogs with different electronic and steric properties. The synthesis of (5-formylthiophen-2-yl)boronic acid is a well-documented example of a thiophene boronic acid with an alternative functional group. nih.gov
Furthermore, the core thiophene ring can be replaced with other heterocyclic systems, such as furan (B31954) or pyridine, to generate a broader range of boronic acid building blocks. For instance, the synthesis of (5-fluoro-2-methoxypyridin-3-yl)boronic acid demonstrates the application of these synthetic principles to a different heterocyclic core. sigmaaldrich.com The choice of synthetic route will depend on the specific reactivity and stability of the starting heterocycle and the desired final product.
Spectroscopic and Analytical Investigations of 5 Fluorothiophen 2 Yl Boronic Acid
Advanced NMR Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (5-Fluorothiophen-2-yl)boronic acid, providing intricate details about the electronic environment of each nucleus. A multi-nuclear approach, encompassing ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, offers a complete picture of the molecule's connectivity and conformation.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of (5-Fluorothiophen-2-yl)boronic acid is anticipated to exhibit distinct signals corresponding to the two protons on the thiophene (B33073) ring and the acidic protons of the boronic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the boronic acid moiety.
The proton at the 3-position (H-3) is expected to appear as a doublet of doublets, owing to its coupling with both the proton at the 4-position (H-4) and the fluorine atom at the 5-position. The proton at the 4-position (H-4) will likely present as a doublet, coupled to H-3. The protons of the B(OH)₂ group typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Spectral Data for (5-Fluorothiophen-2-yl)boronic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.0 - 7.5 | dd | ³J(H-H) ≈ 3-4 Hz, ⁴J(H-F) ≈ 1-2 Hz |
| H-4 | 6.8 - 7.2 | d | ³J(H-H) ≈ 3-4 Hz |
| B(OH)₂ | Variable (broad) | s | - |
Note: The predicted values are based on the analysis of similar thiophene and boronic acid derivatives. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of (5-Fluorothiophen-2-yl)boronic acid is expected to show four distinct signals for the thiophene ring carbons. The carbon atom directly bonded to the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), appearing as a doublet. The carbon attached to the boronic acid group (C-2) will also be significantly shifted and may show broadening due to the quadrupolar nature of the boron nucleus.
Table 2: Predicted ¹³C NMR Spectral Data for (5-Fluorothiophen-2-yl)boronic acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | 130 - 140 | s (potentially broad) | - |
| C-3 | 125 - 135 | d | ³J(C-F) ≈ 3-5 Hz |
| C-4 | 115 - 125 | d | ²J(C-F) ≈ 20-25 Hz |
| C-5 | 160 - 170 | d | ¹J(C-F) ≈ 240-260 Hz |
Note: The predicted values are based on the analysis of similar fluorinated thiophene derivatives.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. In (5-Fluorothiophen-2-yl)boronic acid, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atom. The signal will likely appear as a doublet of doublets due to coupling with the protons at the 3 and 4-positions of the thiophene ring.
Table 3: Predicted ¹⁹F NMR Spectral Data for (5-Fluorothiophen-2-yl)boronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹⁹F | -110 to -130 (relative to CFCl₃) | dd | ³J(F-H) ≈ 1-2 Hz, ⁴J(F-H) ≈ 3-4 Hz |
Note: The predicted chemical shift is an estimation and can be influenced by the solvent and reference standard used.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR)
¹¹B NMR spectroscopy is instrumental in characterizing the boron center of the boronic acid. For (5-Fluorothiophen-2-yl)boronic acid, the boron atom is in a trigonal planar environment, which typically results in a broad signal in the ¹¹B NMR spectrum. The chemical shift is characteristic of arylboronic acids and is sensitive to the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom on the thiophene ring is expected to influence the boron chemical shift.
Table 4: Predicted ¹¹B NMR Spectral Data for (5-Fluorothiophen-2-yl)boronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Linewidth |
| ¹¹B | 25 - 35 (relative to BF₃·OEt₂) | Broad |
Note: The chemical shift of arylboronic acids can vary depending on solvent and concentration due to equilibria involving the formation of boroxines (cyclic anhydrides).
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the (5-Fluorothiophen-2-yl)boronic acid molecule. The spectra are expected to show characteristic bands for the thiophene ring, the C-F bond, and the B-O and O-H bonds of the boronic acid group.
Key expected vibrational bands include:
O-H stretching: A broad band in the IR spectrum around 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid.
C-H stretching: Aromatic C-H stretching vibrations of the thiophene ring are expected in the region of 3000-3100 cm⁻¹.
C=C stretching: Thiophene ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
B-O stretching: A strong band in the IR spectrum between 1300 and 1400 cm⁻¹ is characteristic of the B-O stretching vibration.
C-F stretching: A strong absorption band in the IR spectrum, typically in the range of 1100-1200 cm⁻¹, can be attributed to the C-F stretching vibration.
C-S stretching: Vibrations involving the C-S bond of the thiophene ring are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy will be particularly useful for observing the symmetric vibrations of the thiophene ring, which may be weak in the IR spectrum.
Table 5: Predicted Key Vibrational Bands for (5-Fluorothiophen-2-yl)boronic acid
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| O-H stretch | 3200 - 3600 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=C ring stretch | 1400 - 1600 | IR, Raman |
| B-O stretch | 1300 - 1400 | IR |
| C-F stretch | 1100 - 1200 | IR |
| C-S stretch | < 800 | IR, Raman |
Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and physical state of the sample.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of (5-Fluorothiophen-2-yl)boronic acid. The technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₄H₄BFO₂S.
Electron ionization (EI) or electrospray ionization (ESI) can be employed to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for (5-Fluorothiophen-2-yl)boronic acid may include:
Loss of water: Dehydration of the boronic acid moiety is a common fragmentation pathway.
Loss of the boronic acid group: Cleavage of the C-B bond can lead to the formation of a fluorothiophene radical cation.
Fragmentation of the thiophene ring: Rupture of the thiophene ring can lead to various smaller fragment ions.
Analysis of the isotopic pattern, particularly for boron (¹⁰B and ¹¹B isotopes) and sulfur (³²S, ³³S, and ³⁴S isotopes), further corroborates the elemental composition of the molecule and its fragments.
Table 6: Predicted High-Resolution Mass Spectrometry Data for (5-Fluorothiophen-2-yl)boronic acid
| Ion | Exact Mass (m/z) |
| [M]⁺ | 145.9965 |
| [M-H₂O]⁺ | 127.9859 |
| [C₄H₂FS]⁺ | 100.9861 |
Note: The exact masses are calculated for the most abundant isotopes.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
As of the current literature survey, a specific single-crystal X-ray structure determination for (5-Fluorothiophen-2-yl)boronic acid has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state conformation, such as unit cell parameters, space group, and specific atomic coordinates, are not available.
However, valuable insights into the expected structural characteristics of (5-Fluorothiophen-2-yl)boronic acid can be inferred from the crystallographic studies of closely related heterocyclic boronic acids. For instance, the crystal structures of various boronic acids reveal common motifs, such as the formation of hydrogen-bonded dimers or extended networks. In many cases, the boronic acid group adopts a syn-anti conformation.
In the anticipated solid-state structure of (5-Fluorothiophen-2-yl)boronic acid, the thiophene ring is expected to be planar. The boronic acid group, -B(OH)₂, would be attached to the C2 position of the thiophene ring, while the fluorine atom would be substituted at the C5 position. The planarity of the molecule would likely be influenced by the orientation of the boronic acid group relative to the thiophene ring.
Intermolecular interactions are expected to play a significant role in the crystal packing of (5-Fluorothiophen-2-yl)boronic acid. The hydroxyl groups of the boronic acid moiety are strong hydrogen bond donors and acceptors, and would likely participate in O-H···O hydrogen bonds, leading to the formation of dimeric structures or polymeric chains. These interactions are a common feature in the crystal structures of boronic acids.
While awaiting experimental determination, the following table provides a hypothetical and generalized set of crystallographic parameters for a typical small organic molecule like (5-Fluorothiophen-2-yl)boronic acid, based on known structures of similar compounds. It is important to note that these are not experimental values for the title compound.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 10-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 800-1500 |
| Z | 4 or 8 |
The precise determination of the crystal structure of (5-Fluorothiophen-2-yl)boronic acid through single-crystal X-ray diffraction would be a valuable contribution to the field, providing a deeper understanding of its conformational preferences and solid-state behavior.
Reactivity and Mechanistic Pathways of 5 Fluorothiophen 2 Yl Boronic Acid
Cross-Coupling Reactions Involving the Thiophen-2-ylboronic Acid Moiety
The boronic acid group is a versatile functional group for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.
Optimization and Scope of Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely used reaction that joins organoboron compounds with organic halides. For (5-Fluorothiophen-2-yl)boronic acid, this reaction is crucial for synthesizing a variety of substituted fluorothiophenes. The success of the coupling often depends on carefully chosen reaction conditions.
Key factors that are often optimized include the choice of palladium catalyst, the ligand, the base, and the solvent system. For instance, palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands can be effective for coupling reactions. nih.gov The reaction conditions, such as temperature and reaction time, are also critical and can be fine-tuned to maximize the yield of the desired product. nih.gov The nature of the coupling partners, including the electronic properties of the aryl or heteroaryl halide, also plays a significant role in the reaction's success. nih.govd-nb.info
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Efficiently facilitates the catalytic cycle. nih.govfrontiersin.org |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) | Promotes oxidative addition and reductive elimination steps. nih.govclaremont.edu |
| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄) | Activates the boronic acid for transmetalation. nih.govresearchgate.net |
| Solvent | Toluene, Dioxane/Water, THF/Water | Solubilizes reactants and influences reaction rate. researchgate.net |
This table presents a generalized overview of conditions; specific optimizations are substrate-dependent.
The scope of the Suzuki-Miyaura reaction with (5-Fluorothiophen-2-yl)boronic acid is broad, allowing for the synthesis of a wide array of biaryl and heteroaryl compounds.
Exploration of Other Metal-Catalyzed Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is prominent, other cross-coupling reactions can also be employed. The Negishi and Stille couplings offer alternative pathways for forming carbon-carbon bonds, each with its own advantages.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance. libretexts.orgresearchgate.net
Stille Coupling: This method utilizes organotin reagents and is also palladium-catalyzed. A key advantage of Stille coupling is that the organotin compounds are often stable and can be prepared with a wide range of functional groups. libretexts.org
The choice between Suzuki, Negishi, or Stille coupling often depends on the specific substrates and the desired outcome, as each method has a slightly different substrate scope and tolerance for other functional groups. libretexts.org
Ligand Effects and Catalyst Design for Selective Coupling
The choice of ligand is critical in controlling the efficiency and selectivity of cross-coupling reactions. Bulky and electron-donating phosphine ligands are often preferred as they can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle. nih.gov The design of the catalyst system, including the palladium precursor and the ligand, can be tailored to achieve specific outcomes, such as high yields with low catalyst loadings or enhanced reactivity for challenging substrates. nih.govfrontiersin.org For instance, the use of preformed palladium catalysts can sometimes offer advantages in terms of stability and ease of use. nih.gov
Electrophilic and Nucleophilic Transformations on the Fluorinated Thiophene (B33073) Ring
The fluorinated thiophene ring of (5-Fluorothiophen-2-yl)boronic acid can undergo various electrophilic and nucleophilic reactions. The fluorine atom, being highly electronegative, influences the electron distribution in the thiophene ring, affecting its reactivity.
Electrophilic substitution reactions, where an electrophile attacks the electron-rich thiophene ring, are a common feature of thiophene chemistry. uoanbar.edu.iq However, the fluorine atom can deactivate the ring towards electrophilic attack to some extent.
Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, can also occur, particularly if the ring is activated by electron-withdrawing groups. uoanbar.edu.iqnih.gov The fluorine atom itself can sometimes be displaced by a nucleophile under certain conditions.
Lewis Acidic Properties and Complexation Behavior of the Boronic Acid Group
Boronic acids are known to act as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orgnih.govsdu.dk This property allows them to form reversible covalent complexes with Lewis bases, such as diols, amino acids, and other molecules with appropriately spaced donor atoms. wikipedia.org The boron atom in a boronic acid has a trigonal planar geometry, but upon complexation, it can become tetrahedral. wikipedia.org The Lewis acidity of a boronic acid can be influenced by the substituents on the aromatic ring. nih.govd-nb.info
Role of Fluorine Substitution in Directing Reactivity and Selectivity
The fluorine atom at the 5-position of the thiophene ring plays a significant role in the reactivity and selectivity of (5-Fluorothiophen-2-yl)boronic acid.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the thiophene ring has a strong electron-withdrawing effect. This influences the electron density of the ring and can affect the rates and regioselectivity of various reactions. vulcanchem.com
Directing Group: In electrophilic aromatic substitution reactions, the fluorine atom can influence the position of attack of the incoming electrophile.
Metabolic Stability: The introduction of fluorine into a molecule can often enhance its metabolic stability, a property that is particularly important in medicinal chemistry. vulcanchem.com
C-F Bond Activation: In some cases, the carbon-fluorine bond itself can be activated and participate in chemical reactions, although this typically requires specific catalytic systems. acs.orgbeilstein-journals.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (5-Fluorothiophen-2-yl)boronic acid |
| 2-bromo-5-fluorothiophene |
| 2-bromo-3-nitrothiophene |
| 2-bromo-5-(bromomethyl)thiophene |
| 2-bromo-5-nitrothiophene |
| 2-chloropyrrole |
| 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran |
| 2-methylthiophene |
| 3,5-dimethoxyphenylboronic acid |
| 3-bromoquinoline |
| 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester |
| 3-chlorothiophene |
| 4-bromoanisole |
| 4-chloroanisole |
| 5-bromo-2-fluorobenzofuran |
| 5-bromo-2-thienylboronic acid |
| 5-chloro-2-thienylboronic acid |
| Biphenyl |
| Boric acid |
| m-tolylboronic acid |
| Palladium(II) acetate (B1210297) |
| Palladium(II) chloride |
| Phenylboronic acid |
| RuPhos |
| Tetrahydroxydiboron |
| Thiophene-2-boronic acid pinacol ester |
| Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos |
Kinetic and Thermodynamic Studies of (5-Fluorothiophen-2-yl)boronic Acid Reaction Mechanisms: A Review of Available Data
Detailed kinetic and thermodynamic investigations into the reaction mechanisms of (5-fluorothiophen-2-yl)boronic acid are not extensively available in peer-reviewed literature. While the compound is utilized in various synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, comprehensive studies quantifying its reactivity through kinetic parameters and thermodynamic data remain limited.
General mechanistic pathways for Suzuki-Miyaura cross-coupling reactions, in which (5-fluorothiophen-2-yl)boronic acid serves as a key reagent, are well-established. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The rates and thermodynamics of each step are influenced by various factors including the nature of the catalyst, ligands, base, and the substrates themselves.
In the context of fluorinated heteroaryl boronic acids, the electronic effects of the fluorine substituent and the thiophene ring are expected to play a significant role in the reaction kinetics. The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and the rate of transmetalation. However, specific rate constants, activation energies, and thermodynamic parameters (ΔH, ΔS, ΔG) for reactions involving (5-fluorothiophen-2-yl)boronic acid have not been sufficiently documented to allow for the creation of detailed data tables at this time.
Computational studies can provide theoretical insights into reaction mechanisms, including transition state energies and reaction profiles. While such studies have been conducted for a variety of boronic acids, specific computational data for (5-fluorothiophen-2-yl)boronic acid is not readily found in the surveyed literature.
Further experimental and computational research is required to fully elucidate the kinetic and thermodynamic profiles of reactions involving this important synthetic building block. Such studies would be invaluable for optimizing reaction conditions and for a deeper understanding of the reactivity of fluorinated heterocyclic boronic acids.
Applications of 5 Fluorothiophen 2 Yl Boronic Acid in Advanced Organic Synthesis
Modular Construction of Fluorinated Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and (5-Fluorothiophen-2-yl)boronic acid is an excellent coupling partner for the synthesis of fluorinated biaryl and heterobiaryl compounds. nih.govntnu.nod-nb.infomdpi.com The fluorine atom on the thiophene (B33073) ring can significantly influence the properties of the resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov
The modular nature of the Suzuki-Miyaura reaction allows for the coupling of (5-Fluorothiophen-2-yl)boronic acid with a wide variety of aryl and heteroaryl halides or their equivalents. This enables the rapid generation of diverse libraries of fluorinated compounds for drug discovery and materials science. For instance, the coupling of (5-Fluorothiophen-2-yl)boronic acid with various substituted aryl bromides can lead to the formation of a range of 5-aryl-2-fluorothiophene derivatives. The reaction conditions for these couplings are often mild and tolerant of various functional groups, making this a highly practical and widely used synthetic strategy. nih.govclaremont.edu
A key to successful Suzuki-Miyaura cross-couplings involving thienylboronic acids is the choice of a highly active catalyst and ensuring sufficient solubility of the coupling partners. ntnu.no Precatalyst systems, such as those employing XPhos ligands, have proven effective for these transformations. ntnu.no
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Thienylboronic Acids
| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 4-Bromoanisole | XPhos Precatalyst | K3PO4 | Toluene/H2O | High | ntnu.no |
| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Moderate to Excellent | d-nb.info |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Moderate to Good | mdpi.com |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl2 | Na3PO4 | Dioxane | Modest to Good | nih.gov |
Synthesis of Complex Heterocyclic Architectures
While direct examples of the use of (5-Fluorothiophen-2-yl)boronic acid in the synthesis of fused and bridged ring systems are not extensively reported, its role as a versatile building block suggests its potential in such applications. Fused heterocyclic systems are prevalent in natural products and pharmaceuticals. Methodologies for the synthesis of fused nitrogen-containing heterocycles often involve intramolecular cyclization reactions. acs.org It is conceivable that derivatives of (5-Fluorothiophen-2-yl)boronic acid, appropriately functionalized, could serve as precursors for intramolecular cyclizations to form novel fused thiophene-containing ring systems. For example, a 5-fluorothiophene derivative bearing a suitably positioned amine or other nucleophile could undergo an intramolecular cyclization to generate a fused thieno-heterocycle.
Bridged bicyclic molecules, where two bridgehead carbons are separated by bridges, represent another class of complex three-dimensional structures. nih.gov The synthesis of such systems often requires specialized strategies. The incorporation of a (5-fluorothiophen-2-yl) moiety into a bridged framework could be achieved through multi-step sequences involving cycloaddition reactions or ring-closing metathesis, where the boronic acid functionality could be used for a key carbon-carbon bond formation.
Macrocycles and supramolecular assemblies are of significant interest for their applications in host-guest chemistry, drug delivery, and materials science. researchgate.netresearchgate.netrsc.orgnih.gov The synthesis of macrocyclic molecules can be challenging, often requiring high-dilution conditions to favor intramolecular cyclization over polymerization. youtube.com (5-Fluorothiophen-2-yl)boronic acid can be envisioned as a key component in the synthesis of fluorinated macrocycles. For instance, a bis-functionalized derivative of 5-fluorothiophene could be used in a macrocyclization reaction with a suitable linking unit. The Suzuki-Miyaura coupling is a powerful tool for such macrocyclizations, allowing for the formation of rigid and well-defined macrocyclic structures.
The incorporation of the fluorothiophene unit can impart unique properties to the resulting macrocycle, such as altered electronic properties and the potential for specific non-covalent interactions involving the fluorine atom. These macrocycles could find applications as receptors for specific guest molecules or as components of novel supramolecular polymers.
Development of Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex, biologically active molecule at a late step in the synthetic sequence. researchgate.netnih.govresearchgate.net This allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. Boronic acids have been utilized in LSF strategies, for example, in Passerini-type reactions to synthesize α-hydroxyketones. researchgate.net
(5-Fluorothiophen-2-yl)boronic acid can be a valuable tool for the late-stage introduction of a fluorothiophene moiety into a target molecule. This could be achieved through a Suzuki-Miyaura coupling with a halogenated precursor of the bioactive compound. The introduction of the 5-fluorothiophene group can significantly impact the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The fluorine atom can block sites of metabolism, increase binding affinity through favorable interactions, and modulate the pKa of nearby functional groups. nih.govnih.gov
Preparation of Isotopically Labeled Analogues for Chemical Biology and Material Science Research (e.g., 18F, D labeling for PET, metabolic studies, reaction kinetics)
Isotopically labeled compounds are indispensable tools in chemical biology and materials science. They are used to study reaction mechanisms, trace the metabolic fate of drugs, and for in vivo imaging techniques like Positron Emission Tomography (PET).
The boronic acid functionality of (5-Fluorothiophen-2-yl)boronic acid makes it an ideal precursor for the synthesis of ¹⁸F-labeled PET tracers. nih.govnih.govrsc.orgacs.orgmdpi.comrsc.org The radioisotope ¹⁸F has a convenient half-life of approximately 110 minutes, allowing for its use in clinical imaging. The synthesis of ¹⁸F-labeled aryl fluorides can be achieved from the corresponding aryl boronic acid precursors via a copper-mediated radiofluorination reaction. nih.gov This approach would allow for the efficient synthesis of ¹⁸F-containing molecules for PET imaging studies, enabling the non-invasive visualization and quantification of biological targets in vivo.
Deuterium (D) labeling is another important tool, particularly for mechanistic studies and for altering the metabolic profile of drugs (the "kinetic isotope effect"). chemrxiv.orgthieme-connect.comacs.orgresearchgate.netchem-station.com While direct H/D exchange on the thiophene ring can be challenging, the synthesis of deuterated (5-Fluorothiophen-2-yl)boronic acid could be achieved through multi-step synthetic routes, allowing for the preparation of deuterated analogues for various research applications.
Computational and Theoretical Studies on 5 Fluorothiophen 2 Yl Boronic Acid
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For (5-Fluorothiophen-2-yl)boronic acid, these calculations provide insights into how the electronegative fluorine atom and the boronic acid group modulate the electron distribution across the thiophene (B33073) ring.
High-level ab initio and density functional theory (DFT) methods are employed to determine optimized molecular geometries, atomic charges, and molecular orbital energies. The fluorine atom's strong electron-withdrawing nature is expected to polarize the C-F bond and induce a cascade of electronic effects throughout the π-system of the thiophene ring. This, in turn, influences the properties of the C-B bond of the boronic acid moiety.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For analogous arylboronic acids, the introduction of electron-withdrawing groups tends to lower the energies of both HOMO and LUMO, which can impact the molecule's reactivity in processes like Suzuki-Miyaura cross-coupling reactions.
Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can quantify the delocalization of electron density and the nature of the bonds. For instance, the B-C bond length in similar arylboronic acids typically ranges from 1.556 to 1.588 Å, and the B-O bonds are generally around 1.35 to 1.38 Å. The electronegativity of fluorine is anticipated to enhance the Lewis acidity of the boron center by withdrawing electron density from the thiophene ring and, consequently, from the boron atom.
Table 1: Calculated Electronic Properties of (5-Fluorothiophen-2-yl)boronic Acid (Note: The following data is illustrative and based on typical values for similar compounds calculated at the B3LYP/6-311G++(d,p) level of theory.)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.75 | eV |
| HOMO-LUMO Gap | 5.10 | eV |
| Dipole Moment | 3.20 | Debye |
| Mulliken Charge on Boron | +0.65 | e |
| Mulliken Charge on Fluorine | -0.45 | e |
Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. For (5-Fluorothiophen-2-yl)boronic acid, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions in which it participates, most notably the Suzuki-Miyaura cross-coupling reaction.
These calculations can elucidate the detailed steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The fluorine substituent can influence the activation barriers of these steps. For example, the enhanced Lewis acidity of the boron atom can facilitate the transmetalation step, which is often rate-determining.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov For (5-Fluorothiophen-2-yl)boronic acid, MD simulations can be used to explore its conformational landscape and the nature of its interactions with solvent molecules or other reactants.
The boronic acid group has rotational freedom around the C-B bond, leading to different possible conformations. MD simulations can reveal the most stable conformers and the energy barriers between them. This is particularly important in understanding how the molecule might orient itself when approaching a catalytic center or a biological target.
Furthermore, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding between the boronic acid's hydroxyl groups and solvent molecules or other species. In the solid state, these interactions dictate the crystal packing. In solution, they influence solubility and reactivity. The fluorine atom can also participate in non-covalent interactions, such as dipole-dipole or halogen bonding, which can affect the molecule's aggregation behavior and its binding to other molecules.
Predictive Modeling of Spectroscopic Signatures and Reactivity Trends
Computational methods can predict various spectroscopic properties, which can be invaluable for characterizing (5-Fluorothiophen-2-yl)boronic acid and for interpreting experimental data. Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectra, providing information about the electronic transitions within the molecule.
Similarly, the vibrational frequencies can be calculated and used to simulate the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental ones to confirm the molecular structure and to assign specific vibrational modes to different functional groups.
Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F) can also be computed with high accuracy. These predictions are highly sensitive to the electronic environment of each nucleus and can provide a stringent test of the accuracy of the calculated electronic structure.
Predictive modeling can also be used to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). By systematically modifying the structure of the molecule (e.g., by changing the position of the fluorine atom or introducing other substituents) and calculating the resulting properties, it is possible to build models that predict the reactivity or other properties of related compounds. This can accelerate the discovery of new molecules with desired characteristics.
Table 2: Predicted Spectroscopic Data for (5-Fluorothiophen-2-yl)boronic Acid (Note: These are hypothetical values for illustrative purposes.)
| Spectroscopic Technique | Predicted Signature |
| UV-Vis (in Methanol) | λmax ≈ 265 nm |
| ¹⁹F NMR (vs. CFCl₃) | δ ≈ -115 ppm |
| ¹¹B NMR | δ ≈ 28 ppm |
| Key IR Frequencies (cm⁻¹) | ~3400 (O-H stretch), ~1350 (B-O stretch), ~1100 (C-F stretch) |
Emerging Research Directions and Future Perspectives for 5 Fluorothiophen 2 Yl Boronic Acid
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the performance of (5-Fluorothiophen-2-yl)boronic acid in these reactions is intrinsically linked to the efficiency of the catalytic system employed. While traditional palladium catalysts have been effective, research is now gravitating towards the development of more advanced systems that offer enhanced reactivity, selectivity, and broader functional group tolerance, particularly for challenging substrates like heteroaryl boronic acids.
A significant challenge with some heteroaromatic boronic acids is their propensity to deboronate under basic reaction conditions. magritek.com To address this, novel palladium precatalysts have been developed that generate the catalytically active species under milder conditions, where the decomposition of the boronic acid is minimized. magritek.com For instance, catalyst systems derived from palladium precatalysts and monodentate biarylphosphine ligands have shown high efficiency in the Suzuki-Miyaura coupling of heteroaryl boronic acids. magritek.comorganic-chemistry.org These systems can facilitate very fast reactions at room temperature or slightly elevated temperatures (40 °C), accommodating a wide range of functional groups. magritek.com The use of N-heterocyclic carbene (NHC) palladium catalysts is another promising avenue, demonstrating high activity for the coupling of various heteroaryl halides with heteroaryl boronic acids and their esters. organic-chemistry.org
Furthermore, the reactivity of boronic acids in Suzuki-Miyaura couplings is influenced by the nature of the boron substituent, with boronic acids generally exhibiting higher reactivity than their corresponding pinacol (B44631) esters. nih.govresearchgate.net The development of catalytic systems that are effective for both boronic acids and their derivatives is therefore a key area of research. For example, Pd(dppf)Cl2 has been shown to be a competent catalyst for the coupling of hetero(aryl) boronic acids and their pinacol esters with sulfonyl fluorides. nih.gov The presence of a heteroatom, such as the sulfur in the thiophene (B33073) ring of (5-Fluorothiophen-2-yl)boronic acid, can be beneficial for the coupling reaction. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous flow processes and automated platforms, which offer advantages in terms of safety, efficiency, scalability, and process control. researchgate.netvapourtec.com The integration of (5-Fluorothiophen-2-yl)boronic acid into these modern synthetic workflows is a key area of future development.
Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. The in-flow generation of toxic reagents like thionyl fluoride (B91410) from safer precursors has been demonstrated, enabling the rapid and efficient synthesis of acyl fluorides from carboxylic acids in a continuous manner. researchgate.netfu-berlin.deimperial.ac.uk This concept can be extended to other challenging transformations involving fluorinated compounds. Automated synthesis platforms, which can combine multiple reaction modules, are being developed to streamline the synthesis of complex molecules. mdpi.comacs.org These platforms can perform multistep syntheses, including Suzuki-Miyaura couplings, with minimal manual intervention. mdpi.com
The Suzuki-Miyaura coupling of heteroaryl boronic acids has been successfully implemented in continuous flow systems using heterogeneous palladium catalysts. vapourtec.com These systems allow for efficient coupling with short residence times and the potential for catalyst recycling. vapourtec.com For instance, a flow reactor using a silica-based palladium catalyst has been used for the synthesis of aryl pyridines via Suzuki coupling. vapourtec.com The efficient synthesis of aromatic boronic acids themselves has also been achieved in flow, with the potential for direct integration into subsequent coupling reactions. magritek.com Given the successful application of flow chemistry to Suzuki couplings of similar heteroaryl boronic acids, the integration of (5-Fluorothiophen-2-yl)boronic acid into such automated and continuous systems is a highly promising future direction.
Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
The principles of green chemistry are increasingly influencing the design of synthetic routes and processes. For a versatile building block like (5-Fluorothiophen-2-yl)boronic acid, the development of sustainable methods for its synthesis and subsequent utilization is a critical research focus.
A major aspect of green chemistry is the use of environmentally benign solvents. Traditional Suzuki-Miyaura reactions often employ hazardous organic solvents. Research has identified several greener alternatives, including propylene (B89431) carbonate, Cyrene™, and various acetate (B1210297) and ether-based solvents. rsc.orgrsc.orgresearchgate.netrsc.org Propylene carbonate is considered a particularly green solvent as it can be synthesized from carbon dioxide. rsc.org Bio-derived solvents like Cyrene™ also present a sustainable alternative to petroleum-based dipolar aprotic solvents. rsc.org The evaluation of (5-Fluorothiophen-2-yl)boronic acid's performance in these green solvent systems is a logical next step towards more sustainable applications.
The synthesis of arylboronic acids itself is also a target for green chemistry innovations. One-pot syntheses of arylboronic acids and their derivatives from arenes using iridium-catalyzed borylation followed by cleavage of the resulting boronic ester offer a more streamlined and potentially greener route compared to traditional methods. nih.gov Furthermore, protocols for the ipso-hydroxylation of arylboronic acids to phenols have been developed using green oxidants like hydrogen peroxide in environmentally friendly solvents such as ethanol (B145695) or even water. nih.govnih.govtaylorfrancis.com These methods avoid the use of harsh or toxic reagents and can be highly efficient, sometimes proceeding to completion within minutes at room temperature. nih.gov Applying these green principles to the synthesis and transformations of (5-Fluorothiophen-2-yl)boronic acid will be crucial for its long-term viability in industrial applications.
Exploration of New and Unprecedented Chemical Transformations
While the Suzuki-Miyaura coupling is the most prominent reaction of (5-Fluorothiophen-2-yl)boronic acid, the unique electronic properties imparted by the fluorine atom and the thiophene ring open the door to exploring novel chemical transformations. The electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid and the aromatic ring, potentially enabling unprecedented reactions. nih.gov
Research into the reactivity of fluorinated arylboronic acids has shown that the position of the fluorine substituent significantly affects the acidity and reactivity of the boronic acid. nih.gov This modulation of electronic properties could be harnessed to develop new, selective transformations. For instance, the increased acidity of fluorinated boronic acids could be beneficial in reactions where protonolysis is a desired step or where the boronic acid acts as a catalyst.
Beyond the well-established cross-coupling reactions, boronic acids can participate in other types of chemical transformations. For example, a mechanistically novel ketone synthesis has been developed through the palladium-catalyzed, copper-mediated coupling of thiol esters and boronic acids under base-free conditions. organic-chemistry.org The applicability of such non-traditional coupling reactions to (5-Fluorothiophen-2-yl)boronic acid could lead to new synthetic routes for complex fluorinated molecules. Additionally, the development of tandem reactions, where multiple transformations occur in a single pot, is a highly desirable goal in modern synthesis. An integrated Suzuki cross-coupling/reduction cascade reaction has been reported for the synthesis of chiral biarylols. nih.gov Exploring similar cascade reactions involving (5-Fluorothiophen-2-yl)boronic acid could provide rapid access to novel and structurally diverse fluorinated compounds. The potential for photochemical or electrochemical activation of the C-B or C-F bonds in (5-Fluorothiophen-2-yl)boronic acid also represents an exciting, yet underexplored, frontier for discovering new reactivity patterns.
Potential for Materials Science and Polymer Chemistry Applications (e.g., as a monomer or building block for fluorinated polymers/materials)
The unique combination of a fluorinated aromatic system and a reactive boronic acid group makes (5-Fluorothiophen-2-yl)boronic acid a highly attractive building block for the synthesis of advanced materials, particularly in the realm of polymer chemistry. The incorporation of fluorine into conjugated polymers is a well-established strategy to tune their electronic and physical properties for applications in organic electronics. nih.govle.ac.ukrsc.org
(5-Fluorothiophen-2-yl)boronic acid can serve as a monomer in Suzuki polycondensation reactions to create novel fluorinated conjugated polymers. organic-chemistry.orgdntb.gov.ua Thiophene-containing polymers are of significant interest for applications in organic solar cells and other electronic devices. The introduction of fluorine atoms into the polymer backbone can enhance properties such as thermal stability, charge mobility, and ionization potential, leading to improved device performance. taylorfrancis.comnih.govrsc.org For example, the polymerization of fluorinated dithienobenzothiadiazole monomers has been shown to yield low band gap polymers with enhanced aggregation properties, which are beneficial for organic photovoltaic devices. taylorfrancis.com
Direct (hetero)arylation polymerization (DHAP) is another powerful technique for the synthesis of conjugated polymers that avoids the need for pre-synthesized organometallic monomers. rsc.orgrsc.orgresearchgate.netrsc.org The reactivity in DHAP can be influenced by the degree and position of fluorination on the monomer units. nih.gov (5-Fluorothiophen-2-yl)boronic acid, or its derivatives, could be utilized in such polymerization methods to create a new generation of fluorinated thiophene-based materials with tailored optoelectronic properties. The development of fluorinated polymers for biomedical applications, such as in drug delivery or tissue engineering, is also a rapidly growing field, and the unique properties of fluorinated thiophene-based materials could be advantageous in these areas as well. researchgate.net
Q & A
Q. What are the preferred synthetic routes for (5-Fluorothiophen-2-yl)boronic acid in medicinal chemistry applications?
The synthesis of (5-Fluorothiophen-2-yl)boronic acid typically involves multi-step protocols with careful optimization of reaction conditions. Boronic acids are often synthesized via intermediates or prodrugs due to purification challenges, as free boronic acids are prone to trimerization and dehydration . For example, aromatic boronic acids like the target compound may utilize Suzuki-Miyaura coupling precursors or halogen-to-boronic acid conversion via Miyaura borylation. Protective groups (e.g., pinacol esters) are commonly employed to stabilize the boronic acid during synthesis, followed by deprotection under controlled acidic conditions . HPLC or GC-MS is recommended for purity assessment .
Q. What analytical techniques are recommended for confirming the structural integrity of (5-Fluorothiophen-2-yl)boronic acid?
Key techniques include:
- LC-MS/MS : Highly sensitive for detecting underivatized boronic acids, with MRM mode ensuring specificity for trace impurities (e.g., limit of detection <1 ppm) .
- MALDI-MS with derivatization : On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enables sequencing of boronic acid-containing peptides .
- NMR spectroscopy : B and F NMR confirm boron and fluorine incorporation, respectively.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and degradation pathways, critical for material science applications .
Q. How is (5-Fluorothiophen-2-yl)boronic acid utilized in drug discovery and proteasome inhibition studies?
Boronic acids are widely used as reversible covalent inhibitors, mimicking substrate transition states. For example, bortezomib (a dipeptidyl boronic acid) inhibits the proteasome by binding to catalytic threonine residues . The fluorothiophene moiety in (5-Fluorothiophen-2-yl)boronic acid may enhance target affinity through electronic effects or improved pharmacokinetic properties. Rational design often involves co-crystallization with target enzymes to optimize binding geometry .
Advanced Research Questions
Q. How can contradictory binding affinity data between computational predictions and experimental results for (5-Fluorothiophen-2-yl)boronic acid be resolved?
Discrepancies may arise from solvent effects, pH-dependent boronate/diol equilibria, or incomplete conformational sampling in simulations. Methodological steps include:
- Stopped-flow kinetics : Measure binding kinetics (kon/koff) with diols (e.g., sugars) to validate computational models .
- pH titration studies : Boronic acid-diol binding is pH-sensitive; ensure experimental conditions match physiological pH (7.4) .
- Isothermal titration calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) to refine computational force fields .
Q. What strategies mitigate boroxine formation during MALDI-MS analysis of (5-Fluorothiophen-2-yl)boronic acid?
Boroxine artifacts (trimers) complicate mass spectral interpretation. Solutions include:
- Derivatization : Convert boronic acids to stable esters (e.g., pinacol or DHB esters) prior to analysis .
- In situ esterification : DHB matrix acts as both derivatizing agent and matrix, suppressing dehydration .
- High-resolution MS/MS : Differentiate boroxine adducts ([M-H2O] peaks) from the parent compound .
Q. How do structural modifications of (5-Fluorothiophen-2-yl)boronic acid enhance thermal stability for flame-retardant applications?
Thermal stability is influenced by:
- Functional group addition : Electron-withdrawing groups (e.g., -NO2) stabilize the boronic acid moiety by reducing electron density .
- Polymer conjugation : Incorporating boronic acids into polymers (e.g., poly-nordihydroguaiaretic acid) improves degradation resistance .
- TGA-guided design : Analyze decomposition pathways to identify stable substituents .
Q. What role does (5-Fluorothiophen-2-yl)boronic acid play in electrochemical glucose-sensing systems?
Boronic acids reversibly bind glucose via diol interactions. Methodological advancements include:
Q. How does (5-Fluorothiophen-2-yl)boronic acid induce apoptosis in cancer cells?
Mechanisms may involve:
- Tubulin polymerization inhibition : Structural analogs (e.g., boronic acid-containing cis-stilbenes) disrupt microtubule dynamics, triggering G2/M arrest .
- Proteasome inhibition : Blockade of proteasomal chymotrypsin-like activity induces ER stress and caspase activation .
- FACScan analysis : Quantify apoptosis markers (e.g., Annexin V) in Jurkat cells post-treatment .
Q. What chromatographic methods are optimal for separating (5-Fluorothiophen-2-yl)boronic acid from synthetic byproducts?
- HPLC with post-column derivatization : Rhodamine boronic acid receptors enable selective detection of diol-containing impurities .
- Boron affinity chromatography : Exploit reversible boronate ester formation for selective retention of diol byproducts .
- GC-MS of bis-TMS esters : Hydrolytically unstable but effective for volatile derivatives .
Q. How can multi-boronic acid derivatives of (5-Fluorothiophen-2-yl)boronic acid be sequenced efficiently?
- Branch-specific MALDI-MS : DHB matrix enables sequencing of branched peptides with ≤5 boronic acid groups .
- On-bead analysis : Directly analyze single-bead libraries without purification, reducing sample loss .
- MS/MS fragmentation : Collision-induced dissociation (CID) cleaves peptide backbones while preserving boronic acid motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
